molecular formula C11H13N3O2S B7449771 1-[(3,5-Dimethyl-1,2-thiazol-4-yl)methyl]-3-methylpyrimidine-2,4-dione

1-[(3,5-Dimethyl-1,2-thiazol-4-yl)methyl]-3-methylpyrimidine-2,4-dione

Cat. No. B7449771
M. Wt: 251.31 g/mol
InChI Key: IHCBHMMHYIFGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-Dimethyl-1,2-thiazol-4-yl)methyl]-3-methylpyrimidine-2,4-dione, also known as DMTS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DMTS is a heterocyclic compound that contains both a pyrimidine and a thiazole ring in its structure. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cell signaling pathways.

Mechanism of Action

1-[(3,5-Dimethyl-1,2-thiazol-4-yl)methyl]-3-methylpyrimidine-2,4-dione inhibits the activity of PTPs by binding to the catalytic site of the enzyme. This results in the dephosphorylation of several signaling molecules, including insulin receptor substrate-1 (IRS-1), which leads to the activation of the insulin signaling pathway. 1-[(3,5-Dimethyl-1,2-thiazol-4-yl)methyl]-3-methylpyrimidine-2,4-dione also inhibits the activity of several other signaling pathways, including the JAK/STAT pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
1-[(3,5-Dimethyl-1,2-thiazol-4-yl)methyl]-3-methylpyrimidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of cytokines and chemokines. 1-[(3,5-Dimethyl-1,2-thiazol-4-yl)methyl]-3-methylpyrimidine-2,4-dione has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-[(3,5-Dimethyl-1,2-thiazol-4-yl)methyl]-3-methylpyrimidine-2,4-dione has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(3,5-Dimethyl-1,2-thiazol-4-yl)methyl]-3-methylpyrimidine-2,4-dione in lab experiments include its potency and specificity for PTPs. 1-[(3,5-Dimethyl-1,2-thiazol-4-yl)methyl]-3-methylpyrimidine-2,4-dione has been shown to be a highly effective inhibitor of several PTPs, including PTP1B, which makes it a valuable tool for studying the insulin signaling pathway. However, the limitations of using 1-[(3,5-Dimethyl-1,2-thiazol-4-yl)methyl]-3-methylpyrimidine-2,4-dione in lab experiments include its potential toxicity and the need for careful dosing to avoid non-specific effects.

Future Directions

There are several future directions for research on 1-[(3,5-Dimethyl-1,2-thiazol-4-yl)methyl]-3-methylpyrimidine-2,4-dione. One potential area of research is the development of 1-[(3,5-Dimethyl-1,2-thiazol-4-yl)methyl]-3-methylpyrimidine-2,4-dione analogs with improved potency and selectivity for specific PTPs. Another area of research is the identification of novel therapeutic applications for 1-[(3,5-Dimethyl-1,2-thiazol-4-yl)methyl]-3-methylpyrimidine-2,4-dione, such as its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of 1-[(3,5-Dimethyl-1,2-thiazol-4-yl)methyl]-3-methylpyrimidine-2,4-dione in humans.
In conclusion, 1-[(3,5-Dimethyl-1,2-thiazol-4-yl)methyl]-3-methylpyrimidine-2,4-dione is a unique chemical compound that has shown promising therapeutic potential in several areas of research. Its potent inhibition of PTPs makes it a valuable tool for studying cell signaling pathways and its anti-inflammatory and anti-cancer properties make it a potential therapeutic agent for several diseases. However, further research is needed to fully understand the mechanisms of action and potential applications of 1-[(3,5-Dimethyl-1,2-thiazol-4-yl)methyl]-3-methylpyrimidine-2,4-dione.

Synthesis Methods

The synthesis of 1-[(3,5-Dimethyl-1,2-thiazol-4-yl)methyl]-3-methylpyrimidine-2,4-dione involves the reaction of 3,5-dimethyl-4-aminothiazole with ethyl 2-chloroacetoacetate to form 1-(3,5-dimethyl-1,2-thiazol-4-yl)ethylidene-2,4-dione. The resulting compound is then reacted with methylamine to produce 1-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]-3-methylpyrimidine-2,4-dione. The overall yield of this synthesis method is around 60%.

Scientific Research Applications

1-[(3,5-Dimethyl-1,2-thiazol-4-yl)methyl]-3-methylpyrimidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 1-[(3,5-Dimethyl-1,2-thiazol-4-yl)methyl]-3-methylpyrimidine-2,4-dione has been found to inhibit the activity of several PTPs, including PTP1B, which is a key regulator of insulin signaling. Therefore, 1-[(3,5-Dimethyl-1,2-thiazol-4-yl)methyl]-3-methylpyrimidine-2,4-dione has the potential to be used as a therapeutic agent for the treatment of type 2 diabetes.

properties

IUPAC Name

1-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]-3-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-7-9(8(2)17-12-7)6-14-5-4-10(15)13(3)11(14)16/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCBHMMHYIFGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)C)CN2C=CC(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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